4-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)nicotinic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)nicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amine group, a chloromethyl group, and a nicotinic acid moiety
Preparation Methods
The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)nicotinic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Nicotinic acid formation: The final step involves the formation of the nicotinic acid moiety, which can be achieved through various synthetic routes depending on the starting materials and desired conditions.
Chemical Reactions Analysis
4-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)nicotinic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)nicotinic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)nicotinic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The chloromethyl group can act as an electrophile, participating in nucleophilic substitution reactions. The nicotinic acid moiety can interact with biological receptors or enzymes, influencing their activity .
Comparison with Similar Compounds
4-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)nicotinic acid can be compared with similar compounds such as:
4-((tert-Butoxycarbonyl)amino)-2-methyl nicotinic acid: Lacks the chloromethyl group, resulting in different reactivity.
4-Amino-2-(chloromethyl)nicotinic acid: Lacks the Boc protection, making it more reactive but less selective.
4-((tert-Butoxycarbonyl)amino)-2-(bromomethyl)nicotinic acid: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C12H15ClN2O4 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(chloromethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-7-4-5-14-8(6-13)9(7)10(16)17/h4-5H,6H2,1-3H3,(H,16,17)(H,14,15,18) |
InChI Key |
PUSLVTSLWVSZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)CCl)C(=O)O |
Origin of Product |
United States |
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